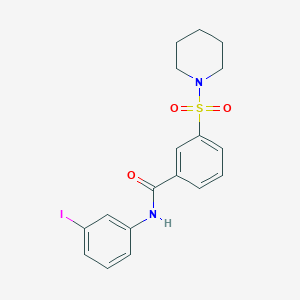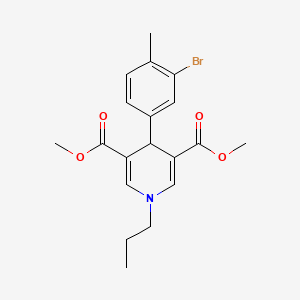
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide
Übersicht
Beschreibung
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide, also known as KML29, is a chemical compound that has been studied extensively in recent years due to its potential therapeutic applications. This compound is a selective antagonist of the melanocortin-4 receptor (MC4R), which is involved in the regulation of appetite and energy metabolism.
Wirkmechanismus
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide works by selectively blocking the MC4R, which is a key regulator of appetite and energy metabolism. MC4R is expressed in the hypothalamus, where it plays a role in regulating food intake and energy expenditure. By blocking MC4R, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide reduces food intake and increases energy expenditure, leading to weight loss.
Biochemical and Physiological Effects:
In addition to its effects on weight loss and glucose metabolism, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has also been shown to have other biochemical and physiological effects. For example, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to reduce inflammation in adipose tissue and improve lipid metabolism in obese mice. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to improve cognitive function in animal models, suggesting that it may have potential as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide as a research tool is its selectivity for the MC4R, which allows researchers to study the specific effects of blocking this receptor. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to be effective in animal models of obesity and related metabolic disorders, which makes it a promising candidate for further research. However, one limitation of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide is its relatively low potency, which may make it less effective in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide and related compounds. One area of interest is the development of more potent MC4R antagonists that can be used in clinical trials for the treatment of obesity and related metabolic disorders. Additionally, researchers may investigate the potential of N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide as a treatment for neurodegenerative diseases, such as Alzheimer's disease. Finally, further studies are needed to understand the long-term effects of MC4R antagonists on metabolism and overall health.
Wissenschaftliche Forschungsanwendungen
N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been studied extensively for its potential therapeutic applications in the treatment of obesity and related metabolic disorders. Several studies have shown that MC4R antagonists like N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide can reduce food intake and increase energy expenditure, leading to weight loss in animal models. Additionally, N-(3-iodophenyl)-3-(1-piperidinylsulfonyl)benzamide has been shown to improve insulin sensitivity and glucose tolerance in obese mice, suggesting that it may have potential as a treatment for type 2 diabetes.
Eigenschaften
IUPAC Name |
N-(3-iodophenyl)-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19IN2O3S/c19-15-7-5-8-16(13-15)20-18(22)14-6-4-9-17(12-14)25(23,24)21-10-2-1-3-11-21/h4-9,12-13H,1-3,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXHVOZWOOMBRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxyphenyl 3-[(dimethylamino)sulfonyl]benzoate](/img/structure/B3504835.png)
![4-[(4-chlorophenoxy)carbonyl]benzyl 2-(acetylamino)benzoate](/img/structure/B3504836.png)
![2-methyl-N-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B3504838.png)
![N-(3-fluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3504844.png)
![2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B3504846.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B3504848.png)

![2-chloro-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4,5-difluorobenzamide](/img/structure/B3504859.png)
![5'-fluorospiro[1,3-dithiolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3504867.png)
![2-(3,4-diethoxybenzyl)-5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazole](/img/structure/B3504877.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B3504905.png)
![4-benzoylbenzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3504913.png)
